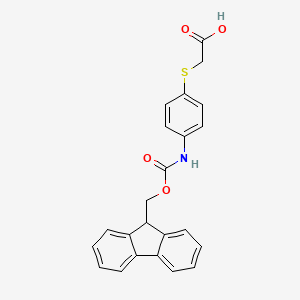

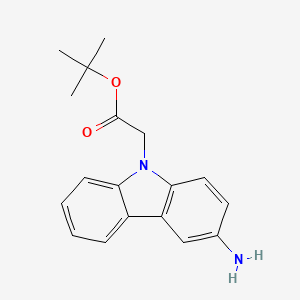

tert-butyl (3-amino-9H-carbazol-9-yl)acetate

Descripción general

Descripción

“tert-butyl (3-amino-9H-carbazol-9-yl)acetate” is a chemical compound utilized in various scientific research. It is a versatile compound that can be used as a building block in synthetic, pharmaceutical, and material chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-acetyl-9-ethyl carbazole was achieved by the reaction of compound (1) with acetyl chloride in the presence of aluminum chloride . The presence of the amino group at position 3 exhibits a unique reactivity with both C-2 and C-4 .Molecular Structure Analysis

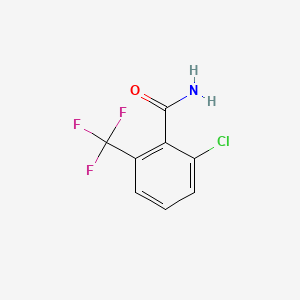

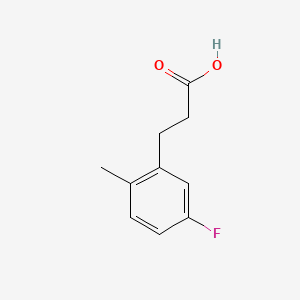

The molecular structure of “tert-butyl (3-amino-9H-carbazol-9-yl)acetate” can be found in various databases such as PubChem . The molecular formula of the compound is C18H20N2O2 .Chemical Reactions Analysis

The reactions of similar compounds, such as 3-amino-9-ethylcarbazole, are divided into three categories: reactions that involve the amino group and cyclization reactions that involve the amino group and C-2 and/or C-4 . The synthesized compounds show fluorescent emission in the range 400-600 nm with a high quantum yield .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl (3-amino-9H-carbazol-9-yl)acetate” can be found in various databases such as PubChem . For similar compounds, the introduction of tert-butyl groups into the periphery of the molecule not only increases the solubility of the molecule, but can also increase its thermal stability .Aplicaciones Científicas De Investigación

Synthetic and Crystallographic Studies

The research by Kant, Singh, and Agarwal (2015) focuses on the synthetic and crystallographic aspects of tert-butyl (3-amino-9H-carbazol-9-yl)acetate. They prepared the compound from 3-amino-9-ethylcarbazole and di-tert-butyldicarbonate, characterized it through various spectroscopic methods, and studied its crystal structure, which is packed in a zig-zag manner, stabilized by strong intermolecular hydrogen bonding, weak C–H···π, and π–π stacking interactions (Kant, Singh, & Agarwal, 2015).

Redox-Active Materials for Energy Storage

Yigit and Güllü (2017) explored the application of tert-butyl (3-amino-9H-carbazol-9-yl)acetate derivatives as redox-active materials in energy storage. They synthesized novel poly(3,6-dithienylcarbazole) derivatives and tested them in flexible solid-state pseudocapacitor devices, revealing superior specific capacitances, energy densities, power densities, and excellent cycling stability, highlighting their potential in high-performance flexible and portable energy storage devices (Yigit & Güllü, 2017).

Applications in Optoelectronic Devices

A study by Shan et al. (2012) presented the synthesis and characterization of cationic iridium(III) complexes with tert-butyl (3-amino-9H-carbazol-9-yl)acetate derivatives as ancillary ligands. They demonstrated aggregation-induced phosphorescent emission, high photoluminescent quantum yield, and excellent thermal stability. These properties suggest potential applications in light-emitting electrochemical cells and organic vapor sensing (Shan et al., 2012).

Enhanced Optical Properties

Research by Kaafarani et al. (2016) explored the optical properties of tert-butyl (3-amino-9H-carbazol-9-yl)acetate-related compounds. They reported on the radical cations of bis(carbazolyl) compounds, which are used in organic light-emitting diodes for their hole-transporting properties. Their findings contribute to a deeper understanding of the optical properties of these compounds, which is crucial for the development of optoelectronic devices (Kaafarani et al., 2016).

Propiedades

IUPAC Name |

tert-butyl 2-(3-aminocarbazol-9-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-18(2,3)22-17(21)11-20-15-7-5-4-6-13(15)14-10-12(19)8-9-16(14)20/h4-10H,11,19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTXTTOUBQINDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)N)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3-amino-9H-carbazol-9-yl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

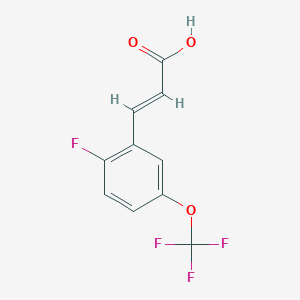

![3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390444.png)